molecular formula C22H19N3O3S B2433593 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 865174-51-2

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2433593
CAS No.: 865174-51-2
M. Wt: 405.47
InChI Key: YFABLLXBNXWOPS-FCQUAONHSA-N
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Description

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.47. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-3-12-24-17-9-4-14(2)13-18(17)29-22(24)23-21(28)15-5-7-16(8-6-15)25-19(26)10-11-20(25)27/h3-9,13H,1,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFABLLXBNXWOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic compound belonging to the benzo[d]thiazole class, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzo[d]thiazole Core : This heterocyclic structure is known for its pharmacological properties.
  • Allyl Group : Contributes to the compound's reactivity and biological interactions.
  • Pyrrolidinyl Group : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, including kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells.
  • Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes, demonstrating efficacy against certain Gram-positive bacteria.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Bacillus cereus18
Escherichia coliNo activity

The compound demonstrated notable activity against Gram-positive bacteria while showing no significant effects on Gram-negative strains.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines highlighted the compound's potential as an anticancer agent. The mechanism involved apoptosis induction through caspase activation.
  • Antimicrobial Screening : In a comprehensive screening of newly synthesized benzothiazole derivatives, this compound was among those identified with promising antimicrobial properties against specific pathogens.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

  • Reaction Conditions : Optimize temperature (typically 60–80°C for thiazole ring formation), solvent polarity (e.g., DMF or THF for solubility), and pH (neutral to slightly basic) to minimize side reactions like hydrolysis of the pyrrolidine-dione moiety .
  • Stepwise Monitoring : Use TLC or HPLC to track intermediate formation. For example, confirm the imine formation (Z-configuration) via UV-vis spectroscopy at 250–300 nm .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the final product with >95% purity .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify the Z-configuration of the imine bond (δ 8.2–8.5 ppm for the benzamide proton) and allyl group protons (δ 5.1–5.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+^+) with an error margin <2 ppm. For example, a calculated mass of 435.12 g/mol should match experimental data .
  • X-ray Crystallography : Resolve the crystal structure to validate the spatial arrangement of the thiazole and pyrrolidine-dione groups .

Advanced: What strategies are used to investigate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

  • Enzyme Assays : Conduct kinetic studies (e.g., fluorescence-based assays) with target enzymes like proteases or kinases. Measure IC50_{50} values under varying pH and substrate concentrations .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the pyrrolidine-dione group and enzyme active sites. Validate with site-directed mutagenesis .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and substituent electronic effects. Validate with in vitro cytotoxicity data from analogues (e.g., IC50_{50} vs. HeLa cells) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess dynamic interactions, focusing on the allyl group’s flexibility .

Intermediate: How is structure-activity relationship (SAR) analysis performed for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified groups (e.g., replacing methyl with halogen on the benzothiazole). Compare bioactivity using standardized assays (e.g., antimicrobial disk diffusion) .

  • Data Table Example :

    DerivativeSubstituent (R)IC50_{50} (μM)LogP
    Parent-CH3_312.53.2
    Derivative A-Cl8.73.8
    Derivative B-OCH3_315.32.9
    Data adapted from analogues in

Advanced: What approaches address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to dissolve the compound. Confirm stability via UV-vis spectroscopy over 24 hours .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the allyl or pyrrolidine-dione positions, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .

Intermediate: How is the compound’s stability under physiological conditions evaluated?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C indicates thermal stability) .
  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 48 hours. Monitor degradation via HPLC; >90% recovery at pH 7.4 suggests suitability for in vivo use .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .

Advanced: How can biological targets be identified for this compound?

Methodological Answer:

  • Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Identify targets via LC-MS/MS .
  • CRISPR Screening : Perform genome-wide knockout screens in cancer cells to identify genes whose loss confers resistance to the compound .
  • SPR Biosensing : Measure real-time binding kinetics to recombinant proteins (e.g., kinases) immobilized on sensor chips .

Intermediate: What analytical methods detect and quantify synthetic by-products?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/water) to separate by-products. Identify peaks via UV spectra (e.g., 220 nm for amide bonds) .
  • GC-MS : Analyze volatile impurities (e.g., unreacted allyl chloride) with a DB-5MS column and EI ionization .
  • 1H^1H-NMR Titration**: Integrate impurity peaks (e.g., δ 1.2–1.5 ppm for alkyl chains) relative to the main product .

Advanced: How to design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

  • Dosing Regimen : Administer intravenously (2 mg/kg) or orally (10 mg/kg) in rodent models. Collect plasma samples at 0, 1, 4, 8, 24 hours post-dose .
  • Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax_\text{max}, and t1/2_{1/2} .
  • Tissue Distribution : Sacrifice animals at 24 hours, homogenize tissues, and extract compound for mass spectrometry imaging (MSI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.